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2,3-Dichloropyridine-4-boronic

acid

Cat. No.: B1306810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,3-Dichloropyridine-4-boronic acid is a substituted pyridine boronic acid that serves as a

critical building block in modern organic synthesis. Its unique structural features, combining a

dichlorinated pyridine ring with a reactive boronic acid moiety, make it a valuable reagent for

the construction of complex molecular architectures. This guide provides an in-depth overview

of its properties, synthesis, and applications, with a particular focus on its utility in palladium-

catalyzed cross-coupling reactions, a cornerstone of pharmaceutical and materials science

research.

Physicochemical Properties
2,3-Dichloropyridine-4-boronic acid is a solid at room temperature.[1] Key quantitative data

for this compound are summarized in the table below, providing essential information for its

handling, characterization, and use in chemical reactions.
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Property Value Reference

Molecular Formula C₅H₄BCl₂NO₂ [2][3]

Molecular Weight 191.81 g/mol [2][3]

CAS Number 951677-39-7 [2]

Appearance Solid [1]

Melting Point 140-141 °C [2]

InChI Key
ABRTZUPJNVJMHP-

UHFFFAOYSA-N
[1][2]

SMILES String OB(O)c1ccnc(Cl)c1Cl [1]

Core Application: Suzuki-Miyaura Cross-Coupling
Reactions
The primary application of 2,3-Dichloropyridine-4-boronic acid is in the Suzuki-Miyaura

cross-coupling reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond

between the boronic acid and an organic halide or triflate. The reaction is renowned for its mild

conditions, functional group tolerance, and the stability and low toxicity of the boronic acid

reagents. These characteristics have established the Suzuki-Miyaura coupling as a vital

transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5]

The 2,3-dichloropyridinyl moiety introduced by this reagent is a key structural motif in many

biologically active compounds. The chlorine atoms on the pyridine ring also offer opportunities

for further synthetic modifications, allowing for the creation of diverse molecular libraries for

drug discovery programs.[6]

Experimental Protocols
While a specific protocol for 2,3-Dichloropyridine-4-boronic acid is not readily available in the

searched literature, a general and representative experimental protocol for a Suzuki-Miyaura

coupling reaction involving a similar dichlorinated heteroaromatic system is detailed below. This

protocol can serve as a robust starting point for researchers, with the understanding that

optimization for specific substrates may be necessary.
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Representative Protocol: Palladium-Catalyzed Suzuki-
Miyaura Coupling of an Aryl Halide with a Pyridine
Boronic Acid
This protocol outlines a general method for the Suzuki-Miyaura coupling of an aryl halide with a

pyridine-boronic acid, analogous to reactions involving 2,3-Dichloropyridine-4-boronic acid.

Materials:

Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 eq)

2,3-Dichloropyridine-4-boronic acid (1.2 mmol, 1.2 eq)

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

1,4-Dioxane (anhydrous and degassed) (5 mL)

Water (degassed) (1 mL)

Nitrogen or Argon gas

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Magnetic stirrer with heating plate

Procedure:

Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, combine the

aryl halide (1.0 eq), 2,3-Dichloropyridine-4-boronic acid (1.2 eq), palladium(II) acetate (2

mol%), SPhos (4 mol%), and cesium carbonate (2.0 eq).[5]

Inert Atmosphere: Seal the flask with a septum and create an inert atmosphere by

evacuating and backfilling with nitrogen or argon three times.[5]
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Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[5]

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture

vigorously for 18 hours.[5]

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography

(TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with

ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl

acetate.[5]

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The crude product can then be

purified by column chromatography on silica gel to yield the desired biaryl product.[5]

Visualizations
Chemical Structure of 2,3-Dichloropyridine-4-boronic
acid
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Caption: 2D structure of 2,3-Dichloropyridine-4-boronic acid.

Experimental Workflow for Suzuki-Miyaura Coupling
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Combine Reactants:
2,3-Dichloropyridine-4-boronic acid,

Aryl Halide, Pd Catalyst, Ligand, Base

Establish Inert Atmosphere
(Nitrogen or Argon)

1.

Add Degassed Solvents
(e.g., Dioxane/Water)

2.

Heat and Stir
(e.g., 100°C for 18h)

3.

Reaction Work-up:
Dilution, Extraction

4.

Purification:
Column Chromatography

5.

Isolated Biaryl Product

6.
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Caption: General workflow for Suzuki-Miyaura coupling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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